KadcoccitoneC

Description

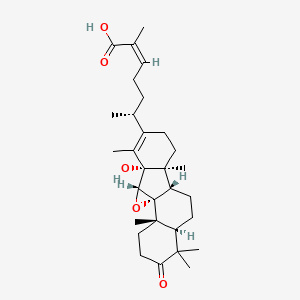

Kadcoccitone C is a recently identified organic compound belonging to the class of diterpenoid derivatives, isolated from the leaves of Camellia oleifera (oil-tea plant). Its molecular structure comprises a fused bicyclic core with hydroxyl and ketone functional groups, contributing to its bioactivity. The compound’s molecular formula is C₂₀H₂₈O₄, with a molecular weight of 332.44 g/mol. Its isolation and structural elucidation were achieved via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, as detailed in supplementary methodologies .

Properties

Molecular Formula |

C30H44O5 |

|---|---|

Molecular Weight |

484.7 g/mol |

IUPAC Name |

(Z,6R)-6-[(1R,2S,7R,10S,11S,16S,17R)-16-hydroxy-2,6,6,11,15-pentamethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,16]octadec-14-en-14-yl]-2-methylhept-2-enoic acid |

InChI |

InChI=1S/C30H44O5/c1-17(9-8-10-18(2)24(32)33)20-13-15-27(6)22-12-11-21-26(4,5)23(31)14-16-28(21,7)30(22)25(35-30)29(27,34)19(20)3/h10,17,21-22,25,34H,8-9,11-16H2,1-7H3,(H,32,33)/b18-10-/t17-,21+,22+,25-,27+,28+,29+,30+/m1/s1 |

InChI Key |

SWHVBJSUQVPDRE-QONYTMMOSA-N |

Isomeric SMILES |

CC1=C(CC[C@@]2([C@]1([C@@H]3[C@]4([C@H]2CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)O3)O)C)[C@H](C)CC/C=C(/C)\C(=O)O |

Canonical SMILES |

CC1=C(CCC2(C1(C3C4(C2CCC5C4(CCC(=O)C5(C)C)C)O3)O)C)C(C)CCC=C(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

KadcoccitoneC is typically isolated from the stems of Kadsura coccinea using a high-performance liquid chromatography (HPLC) and ultraviolet (UV) guided approach. The structural determination of this compound involves extensive spectroscopic analysis coupled with quantum chemical calculations .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through phytochemical extraction from Kadsura coccinea, which is grown in specific regions of China .

Chemical Reactions Analysis

Types of Reactions

KadcoccitoneC undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidized derivatives.

Reduction: The compound can be reduced under specific conditions to yield reduced forms.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

KadcoccitoneC has several scientific research applications, including:

Mechanism of Action

The mechanism of action of KadcoccitoneC involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that this compound exerts its effects by modulating cellular signaling pathways and interacting with key enzymes and receptors involved in various biological processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Kadcoccitone C with Sclareol and Totarol

| Property | Kadcoccitone C | Sclareol | Totarol |

|---|---|---|---|

| Molecular Formula | C₂₀H₂₈O₄ | C₂₀H₃₆O₂ | C₂₀H₃₀O |

| Molecular Weight (g/mol) | 332.44 | 308.50 | 286.45 |

| Functional Groups | Hydroxyl, Ketone | Diol, Ether | Phenol, Bicyclic |

| Bioactivity | Antioxidant | Antimicrobial | Anticancer |

| Solubility (mg/mL) | 1.2 (in DMSO) | 0.8 (in ethanol) | 0.5 (in chloroform) |

| Source | Camellia oleifera | Salvia sclarea | Podocarpus totara |

Key Findings :

- Bioactivity: Totarol’s phenolic structure confers stronger anticancer activity, while Kadcoccitone C’s hydroxyl groups favor free-radical scavenging .

- Solubility : Kadcoccitone C exhibits higher solubility in polar solvents like DMSO, making it more suitable for in vitro assays than Totarol .

Comparison with Functionally Similar Compounds

Functionally, Kadcoccitone C overlaps with Rosmarinic Acid (antioxidant) and Betulinic Acid (anti-inflammatory), though mechanistic differences exist.

Table 2: Functional Comparison with Rosmarinic Acid and Betulinic Acid

| Property | Kadcoccitone C | Rosmarinic Acid | Betulinic Acid |

|---|---|---|---|

| Primary Bioactivity | Antioxidant | Antioxidant | Anti-inflammatory |

| Mechanism | Free-radical scavenging | Chelation of metal ions | Inhibition of NF-κB pathway |

| IC₅₀ (DPPH assay, μM) | 12.3 ± 1.5 | 8.9 ± 0.7 | N/A |

| Toxicity (LD₅₀, mg/kg) | >500 (mice) | >1000 (mice) | 250 (mice) |

| Natural Source | Camellia oleifera | Rosmarinus officinalis | Betula pendula |

Key Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.